N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride
Description
N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride is a benzothiazole-derived compound featuring a naphthalene carboxamide core. Key structural attributes include:
- A diethylaminoethyl group attached to the carboxamide nitrogen, contributing to basicity and solubility via the hydrochloride salt.
- A naphthalene moiety, which increases lipophilicity compared to simpler aromatic systems.
This compound’s design aligns with medicinal chemistry strategies targeting benzothiazoles, which are prevalent in bioactive molecules due to their affinity for enzymes and receptors . The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3OS.ClH/c1-3-27(4-2)13-14-28(24-26-21-12-11-20(25)16-22(21)30-24)23(29)19-10-9-17-7-5-6-8-18(17)15-19;/h5-12,15-16H,3-4,13-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLRRIRKRFLHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antitumor and antimicrobial effects.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 488.0 g/mol. The presence of a fluorine atom is significant as it can enhance the compound's stability and lipophilicity, potentially improving its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 488.0 g/mol |
| CAS Number | 1135225-17-0 |
| Chemical Class | Benzothiazole derivative |
The biological activity of this compound may involve interactions with various molecular targets such as enzymes, receptors, and nucleic acids. For instance, its potential anticancer activity could stem from the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells. The specific mechanisms remain under investigation, but preliminary studies suggest that it may bind to DNA or RNA structures, influencing cellular processes.
Antitumor Activity
Recent studies have indicated that benzothiazole derivatives exhibit promising antitumor properties. For example, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
-
Cell Lines Tested :
- A549 (human lung carcinoma)
- HCC827 (non-small cell lung cancer)
- NCI-H358 (lung cancer)
-
Cytotoxicity Results :
- IC50 values for similar compounds ranged from 0.85 μM to 6.75 μM in 2D assays.
- In 3D culture models, the activity was generally lower, indicating that the tumor microenvironment may influence drug efficacy.
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Studies have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
-
Tested Organisms :
- Escherichia coli (Gram-negative)
- Staphylococcus aureus (Gram-positive)
-
Activity Assessment :
- Broth microdilution methods were employed to determine minimum inhibitory concentrations (MICs).
- Compounds exhibited notable antibacterial activity, suggesting potential therapeutic applications in treating infections.
Case Studies
Several case studies have explored the biological activity of benzothiazole derivatives similar to this compound:
-
Study on Antitumor Activity :
- A series of benzothiazole derivatives were synthesized and evaluated for their ability to inhibit cell proliferation in lung cancer models.
- Results indicated that modifications to the benzothiazole core significantly impacted cytotoxicity profiles.
-
Antimicrobial Evaluation :
- The antimicrobial efficacy of newly synthesized compounds was tested against various pathogens.
- Certain derivatives demonstrated strong binding affinity to bacterial DNA, disrupting replication processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The following table summarizes structural differences between the target compound and its analogs:
Key Comparative Insights
Electronic and Steric Effects
- 6-Fluoro vs. 6-Trifluoromethyl : The target compound’s 6-fluoro group is smaller and less electron-withdrawing than the trifluoromethyl group in analogs. This may reduce steric hindrance while maintaining moderate electronegativity for target binding .
- Naphthalene vs.
Solubility and Pharmacokinetics
- Both are formulated as hydrochloride salts to enhance dissolution .
- Sulfonyl vs. Carboxamide Linkers : The ethylsulfonyl group in ’s compound introduces polarity, which may reduce metabolic degradation compared to carboxamide-based linkers .
Functional Group Implications
Research Findings and Hypotheses
The naphthalene core may enhance interactions with hydrophobic binding pockets in biological targets, such as kinases or GPCRs.
The 6-fluoro substituent balances electronic effects without excessive steric bulk, a strategy seen in fluorinated kinase inhibitors .
Diethylaminoethyl vs. dimethylaminoethyl: The larger diethyl group may slow metabolism (via reduced CYP450 accessibility) compared to dimethyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
